BenchChemオンラインストアへようこそ!

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol

Process Chemistry GABAA Agonist Scalable Synthesis

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol (CAS 425379-12-0) is a heterocyclic building block characterized by a brominated imidazo[1,2-b][1,2,4]triazine core and a tertiary alcohol side chain. Its synthetic utility is confirmed by its role as a key, chromatographically-isolated intermediate (specifically as its HCl salt monohydrate) in a multi-kilogram scale, seven-step synthesis of an α2/3-selective GABAA agonist clinical candidate.

Molecular Formula C8H9BrN4O
Molecular Weight 257.09 g/mol
CAS No. 425379-12-0
Cat. No. B13097520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol
CAS425379-12-0
Molecular FormulaC8H9BrN4O
Molecular Weight257.09 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN=C2N1N=CC(=N2)Br)O
InChIInChI=1S/C8H9BrN4O/c1-8(2,14)5-3-10-7-12-6(9)4-11-13(5)7/h3-4,14H,1-2H3
InChIKeyFWBJZBJXKWKDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol (CAS 425379-12-0): A Validated Strategic Intermediate for GABAA Agonist Synthesis and Regioselective Functionalization


2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol (CAS 425379-12-0) is a heterocyclic building block characterized by a brominated imidazo[1,2-b][1,2,4]triazine core and a tertiary alcohol side chain . Its synthetic utility is confirmed by its role as a key, chromatographically-isolated intermediate (specifically as its HCl salt monohydrate) in a multi-kilogram scale, seven-step synthesis of an α2/3-selective GABAA agonist clinical candidate [1]. The compound's value lies not in independent biological activity, but as a strategically halogenated substrate for palladium-catalyzed cross-coupling reactions, which are essential for constructing complex pharmaceutical architectures [1].

Procurement Risk in GABAA Agonist Synthesis: The Critical Difference Between 3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl Intermediates and Simple Analogs


Simple analog substitution in a multi-step convergent synthesis introduces substantial risk to overall yield and purity. The specific halogen identity and its position on the imidazotriazine core are not arbitrary; they dictate the regioselectivity and efficiency of the pivotal metal-catalyzed arylation step [1]. A non-halogenated analog (e.g., CAS 425379-11-9) is incompatible with cross-coupling, while a chloro-analog may require harsher conditions leading to decomposition or rearrangement. The title compound is specifically engineered for this role, as demonstrated by its successful use in a published, scalable process where its performance was validated to produce a clinical candidate in high yield with no chromatography required [1]. Substituting another brominated isomer or a different leaving group would necessitate a complete re-optimization of the production route, a costly and scientifically uncertain endeavor.

Evidence-Based Differentiation Guide for 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol (CAS 425379-12-0)


Validated Multi-Kilogram Scalability as a Key Isolated Intermediate

The selection of 2-(3-bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol (referred to as imidazotriazine 22) is validated by its successful isolation and use in a multi-kilogram scale synthesis. This contrasts with literature approaches that fail on scale or require chromatography, directly proving its robustness as a procurement-specified intermediate. [1]

Process Chemistry GABAA Agonist Scalable Synthesis Intermediate Validation

Reproducible Synthesis Route with a Documented 78% Yield

A published synthetic route for the title compound reports a reproducible yield of 78% via direct bromination of a des-bromo precursor. This quantitative yield metric, when compared to the unoptimized synthesis of close structural analogs, provides a procurement-quality benchmark. While direct yield data for the synthesis of the des-chloro or des-iodo analogs is not collated, this documented figure serves as a key performance indicator for sourcing the bromo-derivative.

Organic Synthesis Bromination Process Reproducibility Building Block

Proven Strategic Positioning for Palladium-Catalyzed Arylation

The compound's fundamental value is as a substrate for palladium-catalyzed regioselective arylation. This is a critical transformation for constructing biaryl bonds in modern drug synthesis. The 3-bromo substituent on the imidazotriazine core is specifically required for this reaction, a capability the unsubstituted analog (CAS 425379-11-9) completely lacks, and where a chloro-analog may exhibit significantly lower reactivity under identical conditions. This functional divergence creates an absolute selection criterion. [1]

Medicinal Chemistry Cross-Coupling Arylation Bromoarene

Defined Application Scenarios for 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol Procurement


Scalable Synthesis of α2/3-Selective GABAA Agonist Candidates

Following the validated protocol by Gauthier et al. [1], this compound can be procured as a key advanced intermediate to support a medicinal chemistry campaign for novel GABAA α2/3 subtype-selective agonists. Its specific structure is essential for the late-stage, regioselective Pd-catalyzed arylation with complex biaryl bromide partners, a reaction whose scalability and yield efficiency have already been demonstrated on a multi-kilogram scale. This de-risks the procurement for programs aiming to access this specific class of non-sedating anxiolytic agents [1].

Substrate for Developing New Regioselective Cross-Coupling Methodologies on Heterocycles

The compound serves as a standard, complex heteroaryl bromide substrate for methodology research. Its performance in a published, high-regioselectivity arylation [1] establishes a benchmark. Researchers focused on developing new ligands or catalytic systems for C-H activation or cross-coupling can use this compound to compare reaction yields, regioselectivities, and functional group tolerances against the published data, accelerating the development of next-generation synthetic methods for medicinally relevant cores.

Comparative Building Block for Structure-Activity Relationship (SAR) Exploration

For hit-to-lead optimization, the bromine atom provides a synthetic handle for diversification. Procurement of this specific 3-bromoimidazotriazine allows medicinal chemists to systematically explore SAR by coupling it with a library of boronic acids or esters. The resulting library of 3-substituted imidazo[1,2-b][1,2,4]triazines, derived from a single validated intermediate, ensures chemical tractability and rapid analog generation, a strategy superior to synthesizing each analog ab initio [1].

Quote Request

Request a Quote for 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.